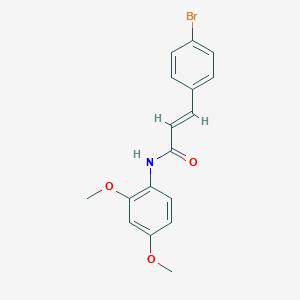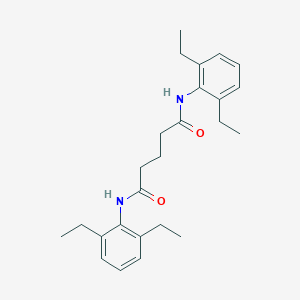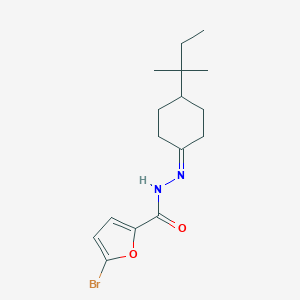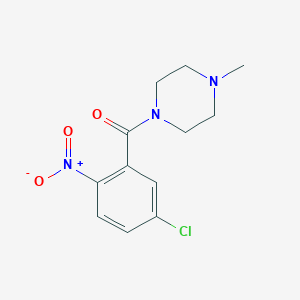![molecular formula C22H26N2O3 B457507 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B457507.png)
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the bicyclic core. The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through Diels-Alder reactions, followed by functional group modifications . The piperazine ring is introduced through nucleophilic substitution reactions, and the cinnamyl group is added via alkylation reactions .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and cinnamyl group may facilitate binding to specific sites, modulating the activity of the target molecules . Pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a similar bicyclic core but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Another derivative with an ester group instead of the piperazine and cinnamyl groups.
Uniqueness
3-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core, piperazine ring, and cinnamyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5g/mol |
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H26N2O3/c25-21(19-17-8-9-18(15-17)20(19)22(26)27)24-13-11-23(12-14-24)10-4-7-16-5-2-1-3-6-16/h1-9,17-20H,10-15H2,(H,26,27)/b7-4+ |
InChI Key |
UMRYQUBZRNBMRO-QPJJXVBHSA-N |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3C4CC(C3C(=O)O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


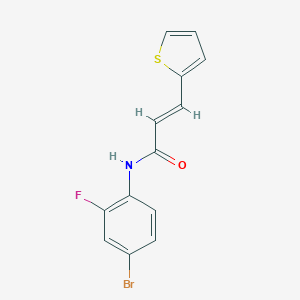
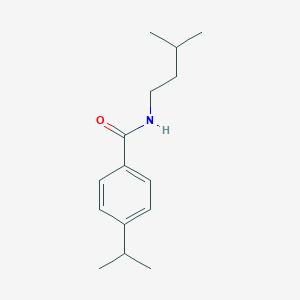
![2-ETHYL-N-{4-[4-(2-ETHYLBUTANAMIDO)PHENOXY]PHENYL}BUTANAMIDE](/img/structure/B457428.png)
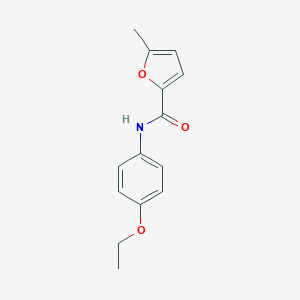
![3-(4-methylphenyl)-N-(4-{[3-(4-methylphenyl)acryloyl]amino}cyclohexyl)acrylamide](/img/structure/B457430.png)
![3-(2,6-dichlorophenyl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B457431.png)
![4-isopropyl-N-(3-{[(4-isopropylbenzoyl)amino]methyl}benzyl)benzamide](/img/structure/B457433.png)
![Isopropyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457436.png)
![2-chloro-N-(3-{[(2-chlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B457437.png)
![2-{[3-(4-Chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B457438.png)
